molecular formula C9H8BrClO2 B3240070 Methyl 4-bromo-3-chloro-2-methylbenzoate CAS No. 1427360-08-4

Methyl 4-bromo-3-chloro-2-methylbenzoate

Cat. No. B3240070
CAS RN: 1427360-08-4
M. Wt: 263.51 g/mol
InChI Key: HODMYMUJNAWCCA-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-3-chloro-2-methylbenzoate” is a chemical compound with the molecular formula C9H8BrClO2 . It is used for scientific research needs .


Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-3-chloro-2-methylbenzoate” is represented by the SMILES string COC(=O)c1ccc(Br)c(Cl)c1C . This indicates that the molecule contains a methyl ester group (CO2CH3), a bromine atom (Br), and a chlorine atom (Cl) on a benzene ring.

Scientific Research Applications

Environmental Impacts of Brominated and Chlorinated Compounds

Research into the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) suggests that brominated compounds exhibit similar toxicity profiles to their chlorinated counterparts, such as polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). The environmental concern surrounding these compounds has grown with the increased use of brominated flame retardants, highlighting the potential for human and wildlife exposure to increase alongside their use (Birnbaum, Staskal, & Diliberto, 2003).

Formation and Fate in the Environment

The formation and behavior of parabens, including their chlorinated by-products in aquatic environments, have been extensively reviewed. Parabens, which share structural similarities with methyl 4-bromo-3-chloro-2-methylbenzoate due to their benzene ring core and halogenated side groups, can react with free chlorine to produce halogenated by-products. These by-products are more stable and persistent than their parent compounds, necessitating further studies on their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Toxicology and Health Assessments

The toxicological profiles of PBDDs and PBDFs have been extensively reviewed, indicating that these compounds, similar to the structure of interest, are produced during the combustion of brominated flame retardants. They bind to the same cytosolic receptors as their chlorinated analogs, demonstrating potential for similar dermal, hepatic, and gastrointestinal toxicities in humans. This information is critical for assessing the health risks associated with exposure to brominated and chlorinated compounds (Mennear & Lee, 1994).

Brominated Flame Retardants and Environmental Concerns

The impact of brominated flame retardants on the formation of dioxins and furans in fires and combustion processes has been critically reviewed, emphasizing the structural similarities and potential formation pathways comparable to those of PCDD/Fs. The specific precursors, including compounds like methyl 4-bromo-3-chloro-2-methylbenzoate, could potentially contribute to the environmental load of these toxic compounds, highlighting the need for understanding their behavior and mitigation strategies (Zhang, Buekens, & Li, 2016).

properties

IUPAC Name

methyl 4-bromo-3-chloro-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODMYMUJNAWCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-3-chloro-2-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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